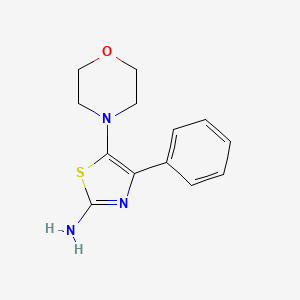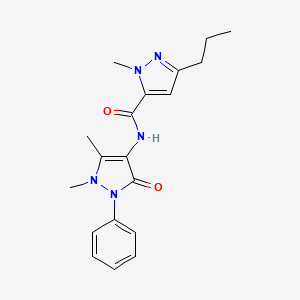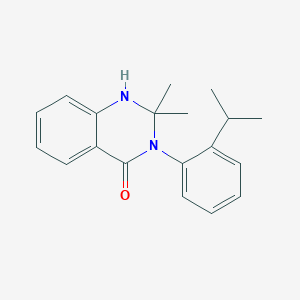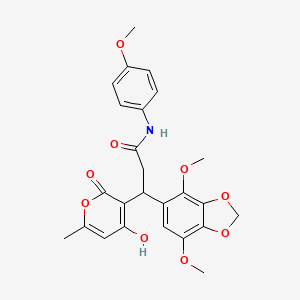
2-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-2-OXOETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-2-OXOETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a strong base such as sodium hydride.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group is coupled to the benzodioxole ring through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, amines.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amides, nitriles.
Wissenschaftliche Forschungsanwendungen
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, leading to inhibition of their activity.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Pathway Involvement: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-HYDROXYPHENYL)-2-OXOETHYL CYANIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL AMIDE: Similar structure but with an amide group instead of a cyanide group.
Uniqueness
1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and cyanide groups allows for diverse chemical transformations and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H17NO6 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C19H17NO6/c1-22-12-6-4-11(5-7-12)16(21)14(9-20)13-8-15-18(26-10-25-15)19(24-3)17(13)23-2/h4-8,14H,10H2,1-3H3 |
InChI-Schlüssel |
HQWCKMDTDCFYPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC3=C(C(=C2OC)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)


![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)
![(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide](/img/structure/B11051238.png)
![Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-](/img/structure/B11051241.png)
![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)
![methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051259.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
